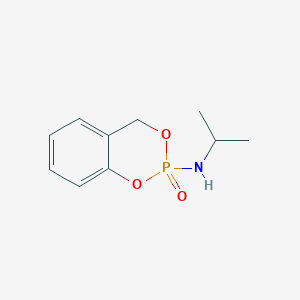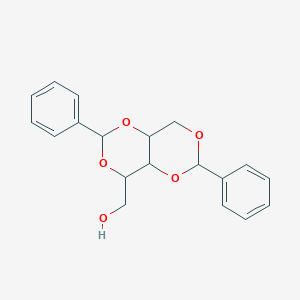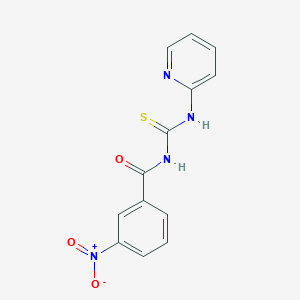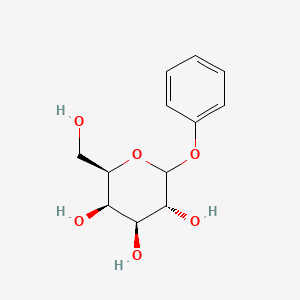![molecular formula C13H10F2O2 B14163083 2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol CAS No. 1261900-62-2](/img/structure/B14163083.png)
2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Difluorophenyl)-3-methoxyphenol: is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorophenol and 3-methoxyphenol.
Coupling Reaction: A coupling reaction is performed using a suitable catalyst, such as palladium, to link the 2,6-difluorophenyl group to the 3-methoxyphenol. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 5-(2,6-difluorophenyl)-3-methoxyphenol.
Industrial Production Methods: In an industrial setting, the production of 5-(2,6-difluorophenyl)-3-methoxyphenol may involve large-scale coupling reactions using automated reactors and continuous flow systems. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds.
化学反应分析
Types of Reactions: 5-(2,6-Difluorophenyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry: 5-(2,6-Difluorophenyl)-3-methoxyphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving phenolic compounds. Its fluorinated structure provides insights into the effects of fluorine substitution on enzyme activity and substrate binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, 5-(2,6-difluorophenyl)-3-methoxyphenol is used in the production of specialty chemicals, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of 5-(2,6-difluorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The methoxy group on the phenol ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes involved in oxidative and reductive processes.
Receptors: It can interact with receptors involved in signal transduction pathways, affecting cellular responses and physiological functions.
相似化合物的比较
2,6-Difluorophenol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenol: Lacks the fluorine atoms, affecting its reactivity and interactions with biological targets.
5-(2,6-Dichlorophenyl)-3-methoxyphenol: Contains chlorine atoms instead of fluorine, leading to variations in chemical reactivity and biological activity.
Uniqueness: 5-(2,6-Difluorophenyl)-3-methoxyphenol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the methoxy group provides additional sites for interaction with molecular targets.
属性
CAS 编号 |
1261900-62-2 |
|---|---|
分子式 |
C13H10F2O2 |
分子量 |
236.21 g/mol |
IUPAC 名称 |
3-(2,6-difluorophenyl)-5-methoxyphenol |
InChI |
InChI=1S/C13H10F2O2/c1-17-10-6-8(5-9(16)7-10)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3 |
InChI 键 |
KQJXJSRCTGTJOG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)



![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)


